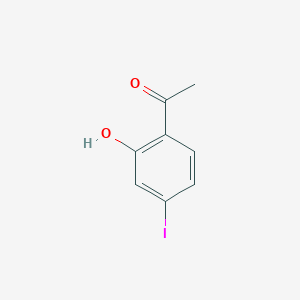

1-(2-Hydroxy-4-iodophenyl)ethanone

描述

Overview of Acetophenone (B1666503) Derivatives in Synthetic Organic Chemistry

Acetophenone and its derivatives are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a wide array of more complex molecules. nih.govwikipedia.orgbritannica.com These aromatic ketones are characterized by a phenyl ring attached to an acetyl group. Their inherent reactivity allows them to participate in numerous chemical transformations, making them ideal starting points for constructing diverse molecular frameworks. nih.gov

Hydroxyacetophenones, in particular, are crucial intermediates in the production of pharmaceuticals, including anti-inflammatory drugs, analgesics, and antiarrhythmic agents. chemimpex.comontosight.aigoogle.com A classic and industrially significant method for synthesizing hydroxyacetophenones is the Fries rearrangement, where an aryl ester is converted into a hydroxy aryl ketone. chemrxiv.orgtestbook.comajchem-a.com This reaction underscores the fundamental role of acetophenone structures in building molecules of significant commercial and medicinal value. google.com Furthermore, acetophenone derivatives are foundational in the synthesis of various heterocyclic compounds, natural product analogs, and polymers, highlighting their broad utility in both academic and industrial research. nih.govwikipedia.orgontosight.ai

The Role of Halogenation in Modulating Chemical Reactivity and Molecular Architecture

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool for modulating chemical properties and reactivity. wikipedia.org The presence of a halogen atom on an aromatic ring significantly alters the electronic landscape of the molecule. Due to their electronegativity, halogens act as electron-withdrawing groups via the inductive effect, which can influence the acidity of nearby protons and the reactivity of other functional groups. libretexts.orglibretexts.orgjove.com

The specific halogen used has a profound impact on the molecule's subsequent utility. The carbon-halogen bond strength decreases down the group, from fluorine to iodine. The relatively weak carbon-iodine bond (approx. 272 kJ/mol) makes aryl iodides exceptionally reactive and thus highly prized in synthetic chemistry. researchgate.net Iodine's status as an excellent leaving group makes it ideal for use in a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netmdpi.com This capability allows chemists to readily form new carbon-carbon or carbon-heteroatom bonds, providing a reliable strategy for assembling complex molecular architectures from simpler, halogenated precursors. frontiersin.orgnih.gov

Specific Context of 1-(2-Hydroxy-4-iodophenyl)ethanone within Aromatic Ketone Chemistry

This compound is a multifunctional aromatic ketone that holds a strategic position as a synthetic intermediate. Its chemical personality is defined by the interplay of its three key functional groups: the ortho-hydroxyl group, the para-iodo group, and the acetyl (ketone) group.

The ortho-hydroxyl group is not merely a passive substituent. It can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions and participate in intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group. This hydrogen bonding can influence the molecule's conformation and the reactivity of both the hydroxyl and ketone functions. researchgate.netchemsrc.com

The ketone group itself offers a site for numerous chemical modifications, including reactions at the carbonyl carbon and the adjacent α-carbon. libretexts.orglibretexts.org However, it is the iodine atom at the para position that confers the most significant strategic advantage. As a versatile handle for synthesis, the iodine atom allows for the facile introduction of a wide range of substituents into the aromatic ring through powerful cross-coupling methodologies. researchgate.netmdpi.com This specific arrangement of functional groups makes this compound a highly valuable and versatile building block for constructing elaborate organic molecules. chemimpex.com

Research Rationale and Scope for Comprehensive Investigation of the Chemical Compound

The primary research interest in this compound stems from its role as a key intermediate in the synthesis of complex organic molecules with potential biological activity or material applications. chemimpex.com Chemists investigate this compound not as an end-product, but as a foundational scaffold upon which to build greater molecular complexity.

The rationale for its use is clear: it provides a pre-functionalized aromatic ring where each substituent has a defined synthetic purpose. The hydroxyl and acetyl groups can be used to build out one part of a target molecule, while the iodo group serves as a reliable anchor point for introducing other fragments via cross-coupling chemistry. researchgate.netmdpi.com This modular approach is central to modern drug discovery and materials science.

The scope of investigation into this compound is therefore centered on its synthetic applications. Researchers explore its utility in creating libraries of novel compounds for biological screening, particularly in the search for new anti-inflammatory and analgesic agents. chemimpex.com Its potential as a precursor to dyes, pigments, and functional polymers also drives research. chemimpex.com The overarching goal is to exploit the compound's unique combination of reactive sites to efficiently access new chemical entities with desirable properties.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 39730-66-0 | nih.gov |

| Molecular Formula | C₈H₇IO₂ | nih.gov |

| Molecular Weight | 262.04 g/mol | nih.gov |

| Appearance | Solid | |

| XLogP3 | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 261.94908 Da | nih.gov |

| Monoisotopic Mass | 261.94908 Da | nih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-(2-hydroxy-4-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAGNZVXTPAGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497942 | |

| Record name | 1-(2-Hydroxy-4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39730-66-0 | |

| Record name | 1-(2-Hydroxy-4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Hydroxy 4 Iodophenyl Ethanone

Regioselective Iodination Strategies

Achieving regioselectivity—the preferential iodination at a specific position on the aromatic ring—is a critical challenge in the synthesis of 1-(2-hydroxy-4-iodophenyl)ethanone. The starting material, 2'-hydroxyacetophenone (B8834), has several potential sites for electrophilic substitution. The hydroxyl (-OH) and acetyl (-COCH3) groups direct incoming electrophiles to specific positions, but controlling the reaction to yield the desired 4-iodo isomer is paramount.

Direct Electrophilic Iodination of Substituted Hydroxyacetophenones

Direct iodination of 2'-hydroxyacetophenone is a common and straightforward approach. This method involves the reaction of the substrate with an iodinating agent, where the hydroxyl group's strong activating and ortho-, para-directing effect guides the iodine atom primarily to the positions ortho and para to it. Since the ortho position (C3) is sterically hindered by the adjacent acetyl group, the iodine is preferentially directed to the para position (C4).

A practical and regioselective method for the iodination of hydroxyaromatic ketones utilizes a combination of iodine and iodic acid in aqueous ethanol (B145695) at a moderately elevated temperature (35-40 °C). arkat-usa.org This system provides the desired C-iodination at the ortho or para positions relative to the hydroxyl group. arkat-usa.org For 2'-hydroxyacetophenone, where the para position is available, this method can effectively yield this compound. The reaction proceeds by generating a potent electrophilic iodine species in situ. The process is relatively simple and avoids the use of hazardous or toxic reagents often associated with older iodination methods. arkat-usa.org

Other systems for direct iodination include the use of iodine monochloride (ICl) in an acetic acid-water medium. tsijournals.com Kinetic studies of the iodination of substituted hydroxyacetophenones with ICl have shown that the reaction order is one with respect to both the hydroxyacetophenone and the iodine monochloride. tsijournals.com The reaction is believed to proceed through an interaction between the phenoxide ion and an electrophilic iodinating species. tsijournals.com

Optimization of Reaction Conditions and Reagent Systems (e.g., N-Iodosuccinimide)

To enhance the efficiency and selectivity of iodination, various reagent systems and reaction conditions have been optimized. N-Iodosuccinimide (NIS) has emerged as a highly effective and versatile iodinating agent for aromatic compounds due to its high reactivity, affordability, and more environmentally friendly profile compared to other reagents. sioc-journal.cn

NIS can be "activated" by acids, which increases the electrophilicity of the iodine. For instance, the combination of NIS with a catalytic amount of an acid like trifluoroacetic acid allows for the efficient and regioselective iodination of activated aromatic rings under mild conditions. organic-chemistry.org For deactivated aromatic compounds, stronger acids like sulfuric acid or a combination of BF3-H2O can be used to activate NIS, enabling successful iodination. organic-chemistry.orgresearchgate.net The reaction with NIS in sulfuric acid is proposed to involve either protonated N-iodosuccinimide or a more complex iodine-containing species. researchgate.net

The choice of solvent also plays a crucial role. Solvents like methanol (B129727) can facilitate the reaction, while aprotic solvents may not be effective. organic-chemistry.org Research has demonstrated that hexafluoroisopropanol can be an excellent solvent for the regioselective halogenation of arenes and heterocycles with N-halosuccinimides, leading to high yields under mild conditions. organic-chemistry.org

Below is a table summarizing various reagent systems used for the iodination of hydroxyacetophenones.

| Reagent System | Substrate | Product | Key Features |

| Iodine / Iodic Acid | 2-Hydroxy aryl ketones | Iodo-substituted hydroxy ketones | Regioselective, avoids hazardous reagents. arkat-usa.org |

| Iodine Monochloride (ICl) | Substituted 2'-hydroxyacetophenones | Iodo-substituted 2'-hydroxyacetophenones | Reaction mechanism involves the phenoxide ion. tsijournals.com |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Activated aromatic compounds | Iodinated aromatic compounds | Mild conditions, high yields, regioselective. organic-chemistry.org |

| N-Iodosuccinimide (NIS) / H2SO4 | Deactivated aromatic compounds | Iodinated aromatic compounds | Enables iodination of less reactive substrates. researchgate.net |

Multi-step Synthetic Approaches from Precursor Molecules

Multi-step synthesis provides an alternative route to this compound, often allowing for greater control over the final structure, especially when direct iodination might lead to mixtures of isomers or unwanted side products. These approaches involve building the molecule from simpler, strategically chosen precursors.

Protection-Deprotection Strategies for Hydroxyl Group Functionalization

The high reactivity of the hydroxyl group in 2'-hydroxyacetophenone can interfere with certain synthetic transformations. libretexts.org To prevent unwanted side reactions, the hydroxyl group is often temporarily "protected" by converting it into a less reactive functional group. libretexts.orgorganic-chemistry.org After the desired reaction on another part of the molecule is complete, the protecting group is removed ("deprotected") to restore the original hydroxyl group.

Common strategies for protecting hydroxyl groups include their conversion into ethers, esters, or acetals. libretexts.org

Ether Protecting Groups : Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDPS), are widely used. They are introduced by reacting the alcohol with a silyl halide in the presence of a base. Their stability varies depending on the substituents on the silicon atom, which allows for selective removal. highfine.com For instance, a TBDPS group is more sterically hindered and robust than a TMS group. highfine.com

Ester Protecting Groups : Acetyl (Ac) or benzoyl (Bz) groups can be used to protect hydroxyls. They are typically introduced using the corresponding acyl chloride or anhydride. highfine.com

Acetal (B89532) Protecting Groups : For diols, acetal and ketal protecting groups are common. For a single hydroxyl group, it can be protected as an acetal like methoxymethyl (MOM) ether. highfine.comhighfine.com

The choice of protecting group is critical and depends on the specific reaction conditions to be used in subsequent steps. uchicago.edu An ideal protecting group is easy to introduce in high yield, stable to the desired reaction conditions, and easy to remove in high yield without affecting the rest of the molecule. uchicago.edu For example, if a subsequent step involves a Grignard reaction (a strongly basic and nucleophilic reagent), an ester protecting group would not be suitable as it would react with the Grignard reagent. In such a case, a silyl ether or another ether-based protecting group would be a better choice.

Precursor Design and Convergent Synthesis

For this compound, a convergent approach might involve the synthesis of a pre-iodinated aromatic precursor that is then elaborated to include the acetyl and hydroxyl groups. For example, one could start with 4-iodophenol. The hydroxyl group could be protected, followed by a Friedel-Crafts acylation to introduce the acetyl group ortho to the protected hydroxyl group. A final deprotection step would then yield the target molecule.

Another strategy could involve a Fries rearrangement of an iodinated phenyl acetate (B1210297). arkat-usa.org However, this method can be complicated by the need to separate isomers after the rearrangement. arkat-usa.org The design of the precursor is crucial for the success of these multi-step syntheses. Starting with readily available and appropriately functionalized building blocks can significantly streamline the synthesis. One such precursor is 2-hydroxyacetophenone (B1195853), which can be synthesized from racemic styrene (B11656) oxide using engineered enzymes. nih.gov

Green Chemistry Principles in the Synthesis of Iodinated Acetophenones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of iodinated acetophenones to create more sustainable and environmentally benign processes.

One approach is the use of less hazardous reagents and solvents. A method for the α-iodination of aromatic ketones using copper(II) oxide (CuO) and iodine in methanol offers a high-yielding and cleaner alternative to traditional methods that often rely on harsh acidic conditions or toxic reagents. organic-chemistry.org The CuO acts as a catalyst and a neutralizer for the HI byproduct, and the reaction proceeds efficiently at reflux in methanol. organic-chemistry.org

Another green strategy involves the use of photocatalysis. A metal-free protocol for synthesizing acetophenones from styrenes has been reported that uses visible light, molecular oxygen, and molecular iodine. nih.govacs.org This method combines aerobic photo-oxidation and deiodination in a one-pot procedure, representing a direct and environmentally friendly route. nih.govacs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. A system for the in vivo synthesis of 2-hydroxyacetophenone from racemic styrene oxide has been developed. nih.gov This process uses co-expressed epoxide hydrolase and alcohol dehydrogenase enzymes within E. coli cells. The host cell's metabolism is harnessed to supply and regenerate the necessary coenzymes, and the reaction proceeds in an aqueous medium under mild conditions, offering a robust and facile production method. nih.gov

The development of one-flow, multi-step continuous manufacturing processes also aligns with green chemistry principles by reducing waste and improving safety and efficiency. scispace.com While not yet specifically detailed for this compound, the application of such continuous flow technologies to its synthesis could lead to significant environmental and economic benefits. scispace.com

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free synthetic methods represents a significant advancement in green chemistry, aiming to reduce the environmental impact associated with chemical production. For the synthesis of hydroxylated and iodinated acetophenones, several innovative techniques have emerged.

One prominent solvent-free approach is mechanochemistry , particularly utilizing ball milling. The Fries rearrangement, a fundamental reaction for producing hydroxyaryl ketones, has been successfully performed under mechanochemical conditions. researchgate.netresearchgate.net In a typical setup for a related compound, phenyl acetate is milled with a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce hydroxyacetophenone. researchgate.net This method eliminates the need for bulk solvents, reducing waste and simplifying product purification. While not strictly catalyst-free, the solventless nature of mechanosynthesis presents a significant green advantage. Recent studies have demonstrated that this technique can be scaled up using twin-screw extruders, transitioning from batch to a continuous, solvent-free process. chemrxiv.org

Another relevant solvent-free method is the direct iodination of aromatic compounds using elemental iodine (I₂) in the presence of a solid oxidizing agent, such as the urea-hydrogen peroxide adduct (UHP). nih.govrsc.orgpsu.edu This method has been shown to be effective for the iodination of various activated aromatic compounds, including arylalkyl ketones, without the need for a solvent. nih.govresearchgate.net The reaction proceeds by grinding the substrate with iodine and the solid oxidant. While an oxidizing agent is required, this approach avoids the use of hazardous solvents commonly employed in traditional iodination reactions.

The Photo-Fries rearrangement offers a potential pathway that can proceed without a chemical catalyst, using light to induce the acyl group migration. wikipedia.org However, this photochemical variant often suffers from low yields and is not typically employed for commercial production, making it less favorable compared to mechanochemical methods for advanced synthesis. wikipedia.org

| Methodology | Description | Key Advantages | Relevant Substrates |

| Mechanochemical Fries Rearrangement | A solvent-free reaction conducted in a ball mill or extruder, typically using a Lewis acid catalyst. researchgate.netresearchgate.net | Eliminates bulk solvents; potential for continuous processing and rapid reaction times. chemrxiv.org | Aromatic esters (e.g., Phenyl acetate). researchgate.net |

| Solvent-Free Iodination | Direct iodination using I₂ and a solid oxidant like urea-hydrogen peroxide (UHP). nih.govrsc.org | Avoids hazardous solvents; proceeds under mild, solventless conditions. | Activated aromatic compounds, arylalkyl ketones. nih.govresearchgate.net |

| Photo-Fries Rearrangement | A photochemical reaction using UV light to initiate the rearrangement of a phenolic ester. wikipedia.org | Can be catalyst-free. | Phenolic esters. wikipedia.org |

Atom Economy and Reaction Efficiency

Atom economy and reaction efficiency are critical metrics in evaluating the sustainability of a synthetic route. Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product. youtube.com

The synthesis of this compound can be approached via two primary routes, each with a distinct theoretical atom economy:

Fries Rearrangement of 3-iodophenyl acetate: In this intramolecular rearrangement, the starting material (C₈H₇IO₂) is isomerized to the product (C₈H₇IO₂). As all atoms of the reactant are incorporated into the product, this reaction has a theoretical atom economy of 100% . scranton.edu This makes it an inherently efficient pathway from an atom economy perspective.

Electrophilic Iodination of 2-hydroxyacetophenone: This substitution reaction involves reacting 2-hydroxyacetophenone (C₈H₈O₂) with an iodinating agent. Using molecular iodine (I₂), the reaction is C₈H₈O₂ + I₂ → C₈H₇IO₂ + HI. The atom economy is calculated as:

Atom Economy = (Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (262.04 g/mol ) / (136.15 g/mol + 253.8 g/mol ) x 100 ≈ 67.2%

This calculation demonstrates that the iodination route is less atom-economical than the rearrangement route, as a significant portion of the reactant mass is converted into the hydrogen iodide (HI) byproduct.

Reaction efficiency , typically measured by the chemical yield, provides a practical measure of a reaction's effectiveness. While the Fries rearrangement is 100% atom-economical in theory, its practical efficiency can be lower. For instance, the mechanochemical Fries rearrangement of phenyl acetate to hydroxyacetophenone reports yields around 61-62%. researchgate.net The selectivity between the ortho and para isomers is also a crucial factor for efficiency, which can be influenced by reaction conditions like temperature and solvent polarity (or liquid-assisted grinding additives in mechanochemistry). chemrxiv.orgwikipedia.org Low temperatures generally favor the para product. byjus.com

| Synthetic Route | Reactants | Product | Byproduct(s) | Theoretical Atom Economy | Reported Efficiency (Analogous Reactions) |

| Fries Rearrangement | 3-Iodophenyl acetate | This compound | None (in ideal rearrangement) | 100% | ~62% yield (Mechanochemical) researchgate.net |

| Electrophilic Iodination | 2-Hydroxyacetophenone, Iodine (I₂) | This compound | Hydrogen Iodide (HI) | ~67.2% | High conversion reported for similar solvent-free iodinations. researchgate.net |

Industrial Scale-up Considerations in Synthetic Development

Translating a synthetic methodology from the laboratory to an industrial scale introduces a new set of challenges, including cost, safety, throughput, and environmental impact. For this compound, modern scale-up strategies focus on continuous manufacturing and green chemistry principles.

A significant advancement for the industrial production of hydroxyaryl ketones is the use of continuous flow chemistry . mit.eduflinders.edu.au Unlike traditional batch processing, flow reactors offer superior control over reaction parameters such as temperature and mixing, which is critical for maintaining consistent product quality and safety, especially in exothermic reactions. stolichem.com The high surface-area-to-volume ratio in flow reactors enhances heat transfer, mitigating the risk of thermal runaways. stolichem.com

The mechanochemical Fries rearrangement is particularly well-suited for industrial scale-up through continuous processing. Research has demonstrated the successful scale-up of this solvent-free method from a laboratory ball mill to a twin-screw extruder, which can operate continuously to produce material on a multigram scale in minutes. researchgate.netchemrxiv.org This approach entirely avoids the use of bulk solvents and addresses the significant waste disposal issues associated with traditional Fries rearrangements that use stoichiometric amounts of corrosive catalysts like AlCl₃ or HF. chemrxiv.orggoogle.com

Key considerations for industrial scale-up include:

Catalyst Choice and Recovery: Traditional Lewis acids are corrosive and generate large volumes of hazardous waste upon quenching. The development of solid acid catalysts or more efficient catalytic systems is crucial for sustainable industrial processes.

Process Automation and Control: Continuous flow systems allow for high levels of automation and in-line monitoring (e.g., spectroscopy) to ensure the process remains within optimal parameters, enhancing reproducibility and yield. flinders.edu.au

Downstream Processing: The purification of the final product is a critical step. Continuous manufacturing can incorporate in-line purification steps, such as liquid-liquid separation or crystallization, to create a seamless and efficient end-to-end process. mit.edu

Safety: Eliminating volatile and flammable organic solvents, as seen in mechanochemical synthesis, significantly improves the intrinsic safety of the industrial process.

By focusing on technologies like continuous flow and mechanochemistry, the industrial synthesis of this compound can become more efficient, economical, and environmentally responsible.

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for reactions such as alkylation and acylation, as well as intramolecular cyclizations that lead to the formation of important heterocyclic systems.

Alkylation and Acylation Reactions

The hydroxyl group of 1-(2-hydroxy-4-iodophenyl)ethanone can be readily alkylated or acylated to produce a variety of derivatives. Alkylation is often achieved by reacting the parent compound with alkyl halides in the presence of a base like potassium carbonate. For example, sonochemical methods have been employed for the alkylation of similar hydroxyacetophenones, demonstrating high yields. mdpi.com Acylation reactions can be performed using acyl chlorides in the presence of a base such as pyridine (B92270). These reactions are fundamental for protecting the hydroxyl group or for introducing new functionalities into the molecule. nih.gov

A study on the synthesis of 2'-hydroxy-4'-methylsulfonylacetophenone, a related compound, highlights the importance of such modifications for creating precursors to flavonoid derivatives. academie-sciences.fr Similarly, the synthesis of various chromone (B188151) derivatives often begins with the modification of the hydroxyl group of a hydroxyacetophenone. ijrpc.com

| Reactant | Reagent | Product | Conditions | Reference |

| 2,4-dihydroxyacetophenone | Dimethyl sulfate | 2-hydroxy-4-methoxyacetophenone | Phase-transfer catalyst, Toluene/Water, 30-50°C | google.com |

| o-hydroxyacetophenone | Chloroacetyl chloride | 2-acetylphenyl chloroacetate | Potassium carbonate, Acetone, rt, 48h | nih.gov |

| 2-hydroxyacetophenone (B1195853) | Alkyl halide | Alkoxy acetophenone (B1666503) | K2CO3, Acetone, Ultrasound, 45-50°C | mdpi.com |

| Hydroxyacetophenone | Acyl chloride | Chromone derivatives | DBU, Pyridine, 120-140°C, 24h | nih.gov |

Intramolecular Cyclization Reactions (e.g., Chromone/Flavonol Formation)

This compound is a valuable precursor for the synthesis of chromones and flavonols, which are important classes of heterocyclic compounds. The formation of these structures typically involves an initial reaction at the phenolic hydroxyl group, followed by an intramolecular cyclization.

The Baker-Venkataraman rearrangement is a classic method for chromone synthesis, where a 2-hydroxyacetophenone is first acylated, and the resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which subsequently cyclizes to the chromone. nih.gov More direct, one-pot methods have also been developed. nih.gov For instance, reacting a hydroxyacetophenone with an acyl chloride in pyridine with DBU as a base can lead to chromone formation at elevated temperatures. nih.gov

Flavonol synthesis can be achieved from the corresponding chalcones, which are derived from 2-hydroxyacetophenones. The chalcones undergo oxidative cyclization to form the flavonol structure. A study describes the synthesis of 6-iodoflavonol derivatives from 2-hydroxy-5-iodoacetophenones, highlighting the utility of these iodinated precursors. mdpi.com

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 2-hydroxyacetophenone derivative | Acyl chloride, DBU, Pyridine | Chromone derivative | One-pot cyclization | nih.gov |

| 2-hydroxy-5-iodoacetophenones | Benzaldehyde (B42025) derivatives, KOH, Ethanol (B145695), then H2O2, NaOH | 6-Iodo-3-flavonol derivatives | Chalcone (B49325) formation followed by Algar-Flynn-Oyamada reaction | mdpi.com |

| 2-hydroxy acetophenone | Aromatic aldehyde, NaOH or KOH/EtOH, then DMSO/I2 | Flavone derivative | Claisen-Schmidt condensation followed by oxidative cyclization | scispace.comresearchgate.net |

Reactivity of the Carbonyl Moiety

The carbonyl group of this compound is susceptible to both reduction and oxidation, as well as nucleophilic attack, leading to a variety of important chemical transformations.

Reduction and Oxidation Studies

The carbonyl group can be reduced to a secondary alcohol, 1-(2-hydroxy-4-iodophenyl)ethanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, the acetyl group can be oxidized, although this is less common and typically requires harsh conditions. The oxidation of the hydroxyl group to a ketone or carboxylic acid is also a possible reaction under specific conditions.

Nucleophilic Addition and Condensation Reactions (e.g., Chalcone Synthesis)

The carbonyl group readily undergoes nucleophilic addition and condensation reactions. A prominent example is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones). scispace.comresearchgate.netrjpbcs.com This reaction is typically base-catalyzed, using reagents like potassium hydroxide (B78521) or sodium hydroxide in an alcohol solvent. scispace.comrjpbcs.com Acid-catalyzed methods have also been reported. nih.gov The resulting chalcones are valuable intermediates for the synthesis of flavonoids, such as flavones and flavonols. mdpi.comscispace.comresearchgate.net

For instance, 2-hydroxy-5-iodoacetophenones have been condensed with various benzaldehyde derivatives in the presence of potassium hydroxide in ethanol to produce a series of 2-hydroxy-5-iodochalcones. mdpi.com These reactions are crucial for building the carbon skeleton necessary for more complex heterocyclic systems.

| Hydroxyacetophenone | Aldehyde | Catalyst/Solvent | Product | Reference |

| 2-hydroxy-5-iodo-4-methoxyacetophenone | Benzaldehyde derivative | 5% KOH / Ethanol | 2-hydroxy-5-iodo-4-methoxychalcone | mdpi.com |

| 2-hydroxy acetophenone | Substituted aromatic aldehydes | NaOH or KOH/EtOH | Chalcone derivative | scispace.comresearchgate.net |

| 4-hydroxy acetophenone | 2-chlorobenzaldehyde | KOH / PEG-400 | 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | rjpbcs.com |

| 2,4-dihydroxy acetophenone | 3-hydroxy benzaldehyde | SOCl2 / EtOH | 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | jocpr.com |

Diversification via the Aryl Iodide Substituent

The aryl iodide functionality on the this compound ring provides a powerful handle for further molecular diversification through various cross-coupling reactions. Aryl iodides are particularly reactive substrates for palladium-catalyzed reactions. thermofisher.com

The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a widely used method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgyonedalabs.com The aryl iodide of this compound can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl or alkyl substituents. wikipedia.orgorganic-chemistry.orglibretexts.orgyonedalabs.com

Another important transformation is the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne, also catalyzed by palladium and typically a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction allows for the introduction of alkynyl groups onto the aromatic ring, creating precursors for a range of other functional groups and extended conjugated systems. libretexts.org

Furthermore, the aryl iodide can be activated to form diaryliodonium salts, which are versatile reagents for arylation reactions under transition-metal-free conditions. nih.govacs.org This involves oxidation of the aryl iodide to a hypervalent iodine(III) species, followed by coupling with an arene. nih.govacs.org

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl iodide, Boronic acid | Palladium catalyst, Base | Biaryl compound | wikipedia.orgorganic-chemistry.orglibretexts.orgyonedalabs.com |

| Sonogashira Coupling | Aryl iodide, Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Arylalkyne | wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov |

| Diaryliodonium Salt Formation | Aryl iodide, Arene | Oxidizing agent | Diaryliodonium salt | nih.govacs.org |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the iodine substituent of this compound makes it an excellent substrate for such transformations. researchgate.net

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for the synthesis of biaryl compounds, polyolefins, and styrenes. researchgate.netwikipedia.org In the case of this compound, the carbon-iodine bond is the site of reactivity. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org Studies on the closely related 4'-bromo-2'-hydroxyacetophenone have shown its successful participation in Suzuki cross-coupling reactions, indicating that this compound would be a highly suitable substrate, likely exhibiting even greater reactivity due to the weaker carbon-iodine bond compared to a carbon-bromine bond. researchgate.net

The Heck reaction provides a method for the arylation of alkenes. wikipedia.org This reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net The reaction of 4'-iodoacetophenone, an analogue of the title compound, with acrylic acid has been demonstrated in a microscale synthesis, highlighting the feasibility of this transformation. gctlc.org For this compound, the reaction would proceed via oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene, beta-hydride elimination, and reductive elimination to afford the substituted alkene. The presence of both an ortho-hydroxyl group and a para-acetyl group would influence the electronic properties of the aryl ring and, consequently, the reaction kinetics.

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Suzuki-Miyaura | This compound | Arylboronic acid | Pd(0) complex | Biaryl compound |

| Heck | This compound | Alkene | Pd(0) complex | Substituted alkene |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. rsc.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.org In this compound, the acetyl group at the para position to the iodine atom is an electron-withdrawing group, which can activate the ring towards nucleophilic attack.

Directed Ortho-Metalation and Further Functionalization

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. nih.govnih.gov The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. nih.govrsc.org The hydroxyl group of this compound, after deprotonation to form the corresponding phenoxide, can act as a potent directing group.

In the presence of a strong base like n-butyllithium, the hydroxyl group would be deprotonated first. This lithium phenoxide would then direct the second equivalent of the organolithium reagent to deprotonate the C3 position, which is ortho to the hydroxyl group. Studies on related systems, such as 4-(trifluoromethyl)phenols, have shown that a protected hydroxyl group is a superior directing group compared to other substituents on the ring. researchgate.net The resulting ortho-lithiated species is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position. Examples of electrophiles include aldehydes, ketones, carbon dioxide, and alkyl halides, allowing for further functionalization of the aromatic ring.

Detailed Mechanistic Investigations of Key Chemical Transformations

Elucidation of Reaction Intermediates and Transition States

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied. In the Suzuki-Miyaura reaction , the catalytic cycle is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination. chemicalbook.com The oxidative addition of this compound to a Pd(0) complex forms a square planar Pd(II) intermediate. The transmetalation step, which is often the rate-determining step, involves the transfer of the organic group from the boron atom to the palladium center, proceeding through a transition state that can be influenced by the nature of the base and solvent. wikipedia.org Reductive elimination from the resulting diorganopalladium(II) complex yields the C-C coupled product and regenerates the Pd(0) catalyst. libretexts.org

For the Heck reaction , the catalytic cycle also begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. sigmaaldrich.com This is followed by the coordination of the alkene to the Pd(II) complex and subsequent migratory insertion of the alkene into the Pd-C bond. This insertion step typically occurs in a syn-fashion. The final steps involve a syn-beta-hydride elimination to form the product alkene and a hydridopalladium complex, from which the Pd(0) catalyst is regenerated by reductive elimination in the presence of a base. researchgate.net

Kinetic and Thermodynamic Aspects of Reaction Pathways

The rate of the Heck reaction is influenced by several factors, including the nature of the aryl halide, the alkene, the catalyst, and the reaction conditions. The oxidative addition step is generally faster for aryl iodides than for aryl bromides or chlorides. Electron-withdrawing groups on the alkene can accelerate the migratory insertion step. wikipedia.org The choice of base and solvent also plays a crucial role in the reaction kinetics by affecting the regeneration of the active catalyst and the solubility of the reactants.

Role of Substituent Effects on Reactivity (e.g., Hammett Correlations)

The electronic effects of the substituents on the aromatic ring of this compound play a significant role in its reactivity. These effects can be quantitatively assessed using Hammett plots, which correlate the reaction rates with the electronic properties of the substituents.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectrum, the proton signals are observed at specific chemical shifts (δ), indicating their local electronic environment. The hydroxyl proton (-OH) of 1-(2-Hydroxy-4-iodophenyl)ethanone typically appears as a singlet at approximately 12.5 ppm. The aromatic protons show distinct signals: H-6 resonates at around 7.7 ppm as a doublet, H-5 appears at about 7.3 ppm as a doublet of doublets, and H-3 is found near 7.2 ppm as a doublet. The methyl protons (-CH₃) of the acetyl group are observed as a singlet around 2.5 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) is typically found at a chemical shift of approximately 204 ppm. The carbon atom attached to the hydroxyl group (C-2) resonates around 162 ppm. The aromatic carbons (C-1, C-3, C-4, C-5, and C-6) appear in the range of 115-140 ppm, with the iodine-substituted carbon (C-4) resonating at a lower field, around 95 ppm. The methyl carbon (-CH₃) signal is observed at about 27 ppm.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| OH | ~12.5 (s) | - |

| H-3 | ~7.2 (d) | ~120 |

| H-5 | ~7.3 (dd) | ~130 |

| H-6 | ~7.7 (d) | ~138 |

| CH₃ | ~2.5 (s) | ~27 |

| C-1 | - | ~118 |

| C-2 | - | ~162 |

| C-4 | - | ~95 |

| C=O | - | ~204 |

s = singlet, d = doublet, dd = doublet of doublets

Two-dimensional NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, COSY spectra would display cross-peaks between the aromatic protons H-5 and H-6, as well as between H-5 and H-3, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique confirms the assignments made in the ¹H and ¹³C NMR spectra, for instance, by showing a correlation between the signal at ~7.7 ppm (H-6) and the carbon signal at ~138 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between carbon and proton atoms (typically over two or three bonds). Key HMBC correlations for this molecule would include the correlation from the methyl protons (-CH₃) to the carbonyl carbon (C=O) and the aromatic carbon C-1. Correlations from the aromatic protons to neighboring carbons further solidify the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would show a correlation between the hydroxyl proton (-OH) and the H-6 proton, as well as between the methyl protons (-CH₃) and the H-6 proton, indicating their spatial proximity.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about its functional groups.

The FT-IR spectrum of this compound displays several characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharp, strong absorption band around 1640-1680 cm⁻¹ is assigned to the C=O stretching of the ketone. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, as is the C=O stretching vibration.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch (phenolic) | 3000-3400 (broad) | |

| C-H stretch (aromatic) | 3000-3100 | |

| C=O stretch (ketone) | 1640-1680 (strong) | ~1650 |

| C=C stretch (aromatic) | 1450-1600 | |

| C-I stretch | 500-600 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.

The high-resolution mass spectrum of this compound will show a molecular ion peak ([M]⁺) with a very precise mass-to-charge ratio (m/z). The exact mass can be calculated from the atomic masses of its constituent elements (C₈H₇IO₂).

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound would include the loss of a methyl group ([M-CH₃]⁺) to form a stable acylium ion, and the loss of an acetyl group ([M-COCH₃]⁺). The presence of iodine is readily identified by its characteristic isotopic pattern.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable insights into the conjugated systems within a molecule and the electronic transitions between different energy levels.

The UV-Vis absorption spectrum of this compound is predicted to exhibit characteristic bands arising from π → π* and n → π* electronic transitions associated with the substituted benzene ring and the carbonyl group. The presence of the hydroxyl (-OH), iodo (-I), and acetyl (-COCH₃) groups on the phenyl ring significantly influences the position and intensity of these absorption bands.

The hydroxyl group, being an activating auxochrome, and the carbonyl group, a deactivating chromophore, along with the heavy iodine atom, create a complex pattern of electronic distribution. The conjugation of the acetyl group with the phenyl ring, enhanced by the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, is expected to cause a bathochromic (red) shift of the primary π → π* transition compared to benzene. The iodine atom, through its electron-withdrawing inductive effect and electron-donating mesomeric effect, will further modulate the electronic transitions.

A typical UV-Vis spectrum recorded in a non-polar solvent would likely show a strong absorption band in the range of 250-280 nm, attributable to the π → π* transition of the aromatic system. A weaker, longer-wavelength absorption band, possibly appearing as a shoulder around 320-350 nm, could be assigned to the n → π* transition of the carbonyl group. The exact λmax values are sensitive to the solvent polarity. In polar protic solvents, for instance, the n → π* transition would undergo a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons through hydrogen bonding.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Expected λmax (nm) Range | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Notes |

| π → π | 250 - 280 | 10,000 - 15,000 | Intense band corresponding to the aromatic system. |

| n → π | 320 - 350 | 100 - 500 | Weaker band, may appear as a shoulder, sensitive to solvent polarity. |

Single Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although a specific crystal structure for this compound is not publicly deposited in crystallographic databases, we can predict the key structural features and intermolecular interactions based on the analysis of closely related compounds.

An XRD analysis would provide precise bond lengths, bond angles, and torsion angles. A key feature would be the confirmation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, forming a stable six-membered ring. This interaction would lead to a nearly planar conformation of the acetyl group relative to the phenyl ring, enhancing π-conjugation. The C-I bond length is expected to be in the typical range for an aryl iodide. The geometry around the carbonyl carbon would be trigonal planar.

Table 2: Expected Bond Lengths and Angles for this compound from XRD

| Parameter | Expected Value |

| O-H···O (intramolecular) distance | ~2.5 - 2.7 Å |

| C=O bond length | ~1.25 - 1.28 Å |

| C-I bond length | ~2.08 - 2.12 Å |

| C-C (aromatic) bond lengths | ~1.38 - 1.41 Å |

| C(aromatic)-C(acetyl) bond length | ~1.48 - 1.51 Å |

| O-C-C=O torsion angle | Close to 0° |

The crystal packing of this compound would be governed by a combination of intermolecular interactions. Due to the presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl oxygen), intermolecular hydrogen bonds of the C-H···O type are highly probable.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified.

For this compound, the Hirshfeld surface analysis would be expected to reveal:

Bright red spots on the dnorm surface near the hydroxyl hydrogen and carbonyl oxygen, indicating the strong intramolecular hydrogen bond.

Fainter red spots corresponding to intermolecular C-H···O and C-I···O halogen bonds.

The 2D fingerprint plot derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts. The most significant contributions would likely come from H···H, C···H, and O···H contacts. A distinct spike in the fingerprint plot would correspond to the C-I···O halogen bonds, confirming their presence and significance in the crystal packing.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Percentage Contribution |

| H···H | 30 - 40% |

| C···H/H···C | 20 - 30% |

| O···H/H···O | 15 - 25% |

| I···O/O···I | 5 - 10% |

| I···H/H···I | 5 - 10% |

| C···C | < 5% |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, electronic distribution, and spectroscopic parameters.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. This process provides key information on bond lengths, bond angles, and dihedral angles. For a molecule like 1-(2-Hydroxy-4-iodophenyl)ethanone, the optimized geometry would reveal the planarity of the benzene (B151609) ring and the orientation of the acetyl and hydroxyl groups. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group is expected, which would significantly influence the molecule's conformation and electronic properties.

The electronic structure analysis provides a map of the electron distribution within the molecule, indicating regions that are electron-rich or electron-poor. This is crucial for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A larger gap correlates with higher stability and lower chemical reactivity. |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations are a powerful tool for predicting various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Visible). These theoretical predictions can be correlated with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. For instance, a theoretical vibrational analysis of 2-hydroxy-4-methoxybenzophenone, a structurally related compound, has been successfully used to reassign its fundamental vibrational modes. dovepress.com

A similar study on this compound would involve calculating the harmonic vibrational frequencies and comparing them to an experimental FTIR spectrum. Discrepancies between the calculated and experimental values are common due to the harmonic approximation in the calculations and the condensed-phase nature of experiments. These discrepancies are often addressed by applying a scaling factor to the calculated frequencies.

Reactivity Indices (e.g., Fukui Functions, Electrostatic Potential Maps)

Beyond FMO theory, DFT can be used to calculate various reactivity descriptors that provide a more quantitative picture of chemical reactivity.

Fukui functions are used to predict the local reactivity of different sites within a molecule. They indicate where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. reed.edu These maps are color-coded to show regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and attractive to nucleophiles. researchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the hydroxyl oxygen, and a positive potential around the hydroxyl hydrogen.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. springernature.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of molecules in various environments.

Conformational Flexibility and Dynamic Behavior in Solution or Condensed Phases

MD simulations of this compound in a solvent, such as water or an organic solvent, would reveal its dynamic behavior and conformational preferences. These simulations can track the fluctuations in bond lengths, angles, and dihedrals, as well as the formation and breaking of intermolecular hydrogen bonds with solvent molecules.

| Simulation Type | Information Gained | Relevance |

| MD in Solution | Conformational changes, solvent interactions, diffusion | Understanding behavior in biological or chemical systems. |

| MD in Crystal | Lattice stability, phase transitions, mechanical properties | Predicting solid-state properties and polymorphism. |

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical calculations provide a suite of descriptors that can quantify the electronic structure of a molecule and predict its reactivity. These descriptors are fundamental to understanding the chemical behavior of this compound.

Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed chemical reactivity. jst.go.jp For substituted acetophenones like this compound, QSPR studies can predict reaction rates for various transformations, such as nucleophilic substitution or reactions at the carbonyl group.

A common approach in QSPR is the use of the Hammett equation, which relates the reaction rate constants of substituted aromatic compounds to the electronic properties of their substituents. iitd.ac.inpharmacy180.comwikipedia.org The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which is characteristic of the reaction type and conditions.

The table below presents hypothetical QSPR data for the reactivity of this compound in a representative reaction, based on the principles of the Hammett equation and data for analogous compounds.

| Substituent (at para-position) | Hammett Constant (σp) | Hypothetical Relative Rate Constant (k/k₀) | Predicted Reactivity Trend |

|---|---|---|---|

| -H | 0.00 | 1.00 | Reference |

| -CH₃ | -0.17 | 0.68 | Slower |

| -Cl | 0.23 | 1.70 | Faster |

| -I | 0.18 | 1.51 | Faster |

| -NO₂ | 0.78 | 5.01 | Much Faster |

Assessment of Aromaticity and Resonance Stabilization

The aromaticity of the phenyl ring in this compound is a key determinant of its stability and reactivity. Computational methods allow for the quantitative assessment of aromaticity through various indices. These include geometric criteria (e.g., Harmonic Oscillator Model of Aromaticity, HOMA), magnetic criteria (e.g., Nucleus-Independent Chemical Shift, NICS), and electronic criteria (e.g., Para-Delocalization Index, PDI). bohrium.comtsijournals.commdpi.comrsc.org

The following table provides a representative assessment of the aromaticity and resonance stabilization of this compound based on computational studies of substituted benzenes.

| Aromaticity Index | Calculated Value for Benzene (Reference) | Predicted Value for this compound | Interpretation |

|---|---|---|---|

| HOMA | 1.000 | ~0.985 | Slight decrease in geometric aromaticity due to substituents. |

| NICS(1) (ppm) | -9.7 | ~ -9.0 | Slightly less shielded (less aromatic) compared to benzene. |

| Adiabatic Resonance Energy (kcal/mol) | ~62 | ~60 | High resonance stabilization, slightly reduced by substituents. |

Synthesis and Exploration of Derivatives and Analogues of 1 2 Hydroxy 4 Iodophenyl Ethanone

Design Principles for Structural Diversification

The structural diversification of 1-(2-hydroxy-4-iodophenyl)ethanone is guided by established principles in medicinal and materials chemistry. The core phenolic acetophenone (B1666503) structure is a key component of many biologically active molecules. The primary goal of derivatization is to systematically modify the scaffold to explore, identify, and optimize specific chemical or biological functions.

Key design principles include:

Bioisosteric Replacement and Functional Group Modification: The iodine atom is a significant feature. As a halogen, it increases lipophilicity, which can influence a molecule's ability to cross biological membranes. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further modifications, such as introducing trifluoromethyl groups or engaging in cross-coupling reactions to build more complex structures. nih.gov Halogenation of chalcone (B49325) and flavonoid scaffolds has been shown to enhance certain biological activities, including cytotoxicity against tumor cells. researchgate.net

Scaffold Hopping and Hybridization: The acetophenone moiety is a versatile precursor. It can be readily converted into various scaffolds. For instance, condensation with aldehydes yields chalcones, which are themselves precursors to flavonoids. nih.govnih.gov This strategy allows for the exploration of diverse chemical spaces, transforming a simple starting material into more complex and rigid structures like flavones, flavonols, and pyrazolines.

Modulation of Physicochemical Properties: The phenolic hydroxyl group is crucial. It can act as a hydrogen bond donor and is often essential for biological activities like antioxidant effects. nih.govnih.gov Derivatization of this group or introduction of other substituents on the aromatic rings can fine-tune electronic properties, solubility, and interaction with biological targets.

Creation of Coordination Sites: The scaffold can be modified to create ligands for metal complexation. The formation of Schiff bases by reacting the acetyl group with primary amines introduces an imine nitrogen atom, which, along with the phenolic oxygen, can serve as a coordination site for metal ions. elixirpublishers.comresearchgate.net

By applying these principles, a wide array of analogues can be systematically synthesized to probe structure-activity relationships (SAR) and develop compounds with tailored properties.

Synthesis and Characterization of Substituted Chalcone Derivatives

The most direct and widely used method for elaborating the this compound scaffold is its conversion into chalcone derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for the synthesis of various heterocyclic compounds, particularly flavonoids and pyrazolines. rjpbcs.com

The synthesis is typically achieved through the Claisen-Schmidt condensation , a base- or acid-catalyzed reaction between an acetophenone and an aromatic aldehyde. numberanalytics.comwikipedia.org In this case, this compound is reacted with a variety of substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. davidpublisher.comyoutube.comresearchgate.net The reaction proceeds via the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to yield the stable α,β-unsaturated ketone system of the chalcone.

The general reaction is as follows: (A representative scheme for the synthesis of 2'-hydroxy-4'-iodochalcones)

The characterization of the resulting chalcones relies on standard spectroscopic techniques.

FT-IR Spectroscopy: Confirms the presence of key functional groups, notably the α,β-unsaturated carbonyl (C=O) stretching vibration (typically around 1630-1660 cm⁻¹) and the alkene (C=C) stretch. rjpbcs.com

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the full structure. The two vinylic protons of the enone moiety typically appear as doublets in the ¹H NMR spectrum with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration. jrespharm.com

Mass Spectrometry: Determines the molecular weight of the compound, confirming the expected product. rjpbcs.comjocpr.com

Elemental Analysis and Melting Point: Provide further evidence of purity and identity. davidpublisher.com

Table 1: Synthesis of Representative Chalcone Derivatives from Substituted Hydroxyacetophenones This table presents data from analogous Claisen-Schmidt reactions to illustrate typical synthetic outcomes.

| Starting Acetophenone | Aldehyde | Base / Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-3-iodo-5-methyl acetophenone | Benzaldehyde (B42025) | NaOH / Ethanol (B145695) | 1-(2-Hydroxy-3-iodo-5-methylphenyl)-3-phenylprop-2-en-1-one | - | researchgate.net |

| 2-Hydroxy-3-iodo-5-methyl acetophenone | 4-Chlorobenzaldehyde | NaOH / Ethanol | 3-(4-Chlorophenyl)-1-(2-hydroxy-3-iodo-5-methylphenyl)prop-2-en-1-one | - | researchgate.net |

| 2,4-Dihydroxyacetophenone | 2-Chlorobenzaldehyde | SOCl₂ / Ethanol | 3-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | Good | jocpr.com |

| 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | KOH / PEG-400 | 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 91 | rjpbcs.com |

Cyclization to Form Flavonol and Chromone (B188151) Analogues

The 2'-hydroxychalcones derived from this compound are versatile precursors for various flavonoid and chromone structures through intramolecular cyclization reactions. nih.gov

Flavonols (3-Hydroxyflavones): Flavonols can be synthesized from 2'-hydroxychalcones via the Algar-Flynn-Oyamada (AFO) reaction . This reaction involves the oxidative cyclization of the chalcone using hydrogen peroxide (H₂O₂) in an alkaline medium, such as aqueous or methanolic potassium hydroxide (KOH). chemijournal.com The reaction proceeds to form a dihydroflavonol intermediate, which is then oxidized to the flavonol. This method allows for the direct introduction of a hydroxyl group at the C3 position of the flavonoid core.

Flavones and Chromones: Flavones, which are isomeric with aurones, are another major class of flavonoids. chemijournal.com A highly effective method for converting 2'-hydroxychalcones to flavones is through iodine-mediated oxidative cyclization . chemijournal.comresearchgate.net Typically, the chalcone is treated with molecular iodine (I₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or with a reagent such as ammonium (B1175870) iodide under heating. researchgate.net This method is particularly relevant as it leverages an iodine source to catalyze the formation of the heterocyclic ring. The reaction is believed to proceed through an intramolecular oxo-Michael addition followed by oxidation. chemijournal.com

Chromones can be synthesized from 2-hydroxyacetophenones through several methods, including the Baker-Venkataraman rearrangement . This involves acylating the phenolic hydroxyl group of this compound, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization of this diketone yields the chromone ring. nih.govijrpc.com

Formation of Schiff Base Ligands Incorporating the Iodinated Phenolic Acetophenone Scaffold

Schiff bases, characterized by an azomethine or imine group (-C=N-), are another important class of derivatives accessible from this compound. They are synthesized through the condensation reaction of the ketone's carbonyl group with a primary amine. researchgate.net

The reaction is generally straightforward, involving mixing the acetophenone derivative with an equimolar amount of a primary amine (aliphatic or aromatic) in a solvent like ethanol and stirring, sometimes with gentle warming. elixirpublishers.com The phenolic hydroxyl group of the starting material remains intact and, together with the newly formed imine nitrogen, creates a bidentate chelation site (O, N), making these Schiff bases excellent ligands for forming metal complexes. elixirpublishers.comosti.gov

The general reaction is as follows: (A representative scheme for the synthesis of Schiff bases from this compound)

The resulting Schiff bases are characterized by the appearance of a C=N stretching band in the IR spectrum and the disappearance of the ketone C=O band. The structures are further confirmed by NMR and mass spectrometry. researchgate.net

Development of Novel Heterocyclic Systems (e.g., Pyrazolines, Hydantoins)

The versatile chalcone intermediates derived from this compound can be further cyclized to form various five-membered heterocyclic rings.

Pyrazolines: 2-Pyrazolines are among the most common heterocyclic systems synthesized from chalcones. The reaction involves the cyclocondensation of the α,β-unsaturated ketone system of the chalcone with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine). e-journals.inthepharmajournal.com The reaction is typically conducted by refluxing the reactants in a suitable solvent, such as ethanol or acetic acid. jrespharm.comresearchgate.net The reaction proceeds via a Michael-type addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield the stable 4,5-dihydro-1H-pyrazole (2-pyrazoline) ring.

Table 2: Synthesis of Representative Pyrazoline Derivatives from Chalcones This table presents data from analogous reactions to illustrate the synthesis of pyrazolines from chalcone precursors.

| Chalcone Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(p-Hydroxyphenyl)-3-(p-methoxyphenyl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol / NaOH | 4-(5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | - | thepharmajournal.com |

| 1-(p-Hydroxyphenyl)-3-(p-methoxyphenyl)prop-2-en-1-one | Phenylhydrazine | Ethanol / Piperidine | 4-(5-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | 55.22 | thepharmajournal.com |

| Substituted Chalcone | Hydrazine Monohydrate | Acetic Acid / Reflux | N-acetyl-pyrazoline derivative | - | jrespharm.com |

| Substituted Chalcone | Phenylhydrazine | Acetic Acid / Sonication | 1-Phenyl-2-pyrazoline derivative | 80 | e-journals.in |

Hydantoins: The synthesis of hydantoins (imidazolidine-2,4-diones) does not typically proceed directly from acetophenones or chalcones. The most common synthetic routes include the Bucherer-Bergs reaction , which involves reacting a ketone or aldehyde with potassium cyanide and ammonium carbonate, or the cyclization of α-amino acids or their esters with reagents like isocyanates or phosgene. organic-chemistry.org While a direct conversion from this compound is not a standard method, iodo-substituted phenyl rings have been incorporated into hydantoin (B18101) structures through other synthetic strategies, for instance, by reacting an appropriate amine with a chloroacetylated hydantoin. researchgate.netnih.gov This indicates an interest in hydantoin derivatives bearing this particular substitution pattern for potential biological applications.

Structure-Reactivity and Structure-Function Relationship Studies across Derivative Series

The study of structure-activity relationships (SAR) and structure-reactivity relationships is fundamental to understanding how the chemical architecture of these derivatives influences their properties.

Structure-Reactivity: The reactivity of the synthesized derivatives is dictated by their core structures.

Chalcones: The electrophilic α,β-unsaturated ketone system is the primary site of reactivity, undergoing Michael addition with nucleophiles like hydrazines to form pyrazolines. ajgreenchem.com The electronic nature of the substituents on both aromatic rings influences the electrophilicity of the double bond and the carbonyl carbon, thus affecting reaction rates.

Cyclization Reactions: The formation of flavonoids is highly dependent on reaction conditions. For example, the choice of oxidizing agent in the cyclization of 2'-hydroxychalcones can selectively lead to either aurones or flavones, demonstrating a clear structure-reactivity relationship based on the reagents used. researchgate.net

Structure-Function: The biological or chemical function of the derivatives is intricately linked to their structure.

Flavonoids: For antioxidant activity, the number and position of hydroxyl groups on the flavonoid skeleton are critical. nih.govmdpi.com The presence of the iodine atom can significantly modulate activity, with halogenated flavonoids sometimes showing superior anticancer properties compared to their non-halogenated counterparts. researchgate.net

Pyrazolines: The nature of the substituents at positions 1, 3, and 5 of the pyrazoline ring dictates the type and potency of biological activity. For example, studies on various pyrazoline series have shown that specific halogen or dimethylamino substitutions can lead to enhanced antimicrobial activity. jrespharm.com

Schiff Bases: The function of Schiff base derivatives is often realized upon chelation with metal ions. The nature of the substituent on the imine nitrogen and the choice of the metal ion can dramatically alter the electronic, steric, and, consequently, the catalytic or biological properties of the resulting metal complex.

Advanced Applications in Organic Synthesis and Materials Science Non Clinical Focus

Utility as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of 1-(2-Hydroxy-4-iodophenyl)ethanone is defined by its three key functional groups: the phenolic hydroxyl group, the acetyl group, and the carbon-iodine bond. This trifecta of reactivity allows for sequential and controlled modifications, making it an ideal starting material for the synthesis of intricate molecular frameworks.

Access to Highly Functionalized Aromatic and Heteroaromatic Systems

This compound is a cornerstone precursor for the synthesis of several classes of heterocyclic compounds, most notably chalcones, chromones, and flavones. The ortho-hydroxyacetyl functionality is key to forming these heterocyclic cores.

The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between this compound and various aromatic aldehydes. researchgate.netnih.govrsc.org This reaction forms an α,β-unsaturated ketone system, which is a valuable intermediate for further chemical transformations.

Flavones and chromones , which are widespread scaffolds in natural products, can be synthesized from 2'-hydroxyacetophenone (B8834) precursors. mdpi.comresearchgate.net Common methods include the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, or the oxidative cyclization of chalcones. nsf.govresearchgate.net For instance, a 2'-hydroxydihydrochalcone, derived from the title compound, can undergo palladium-catalyzed oxidative cyclization to yield either flavones or flavanones, depending on the chosen oxidant and reaction conditions. nih.gov

The true synthetic power of this compound lies in the strategic use of its iodine substituent. The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. These reactions can be performed before or after the formation of the heterocyclic ring, providing immense synthetic flexibility.

Key Cross-Coupling Reactions:

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, introducing an alkynyl substituent. orgsyn.orgresearchgate.net This is particularly useful for creating extended π-conjugated systems or for subsequent cyclization reactions. gla.ac.uknih.gov

Heck Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond by reacting the aryl iodide with an alkene. nih.govmerckmillipore.commdpi.comfrontiersin.org This is a powerful method for synthesizing substituted styrenes or other vinylated aromatic compounds.

Suzuki Coupling: This involves the reaction of the aryl iodide with an organoboron compound (like a boronic acid or ester), enabling the formation of biaryl systems or the introduction of various alkyl or aryl groups. nih.govnih.govcbseacademic.nic.in